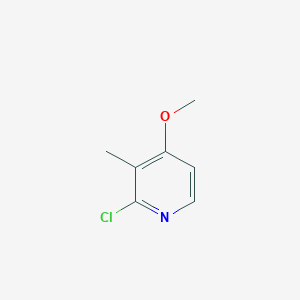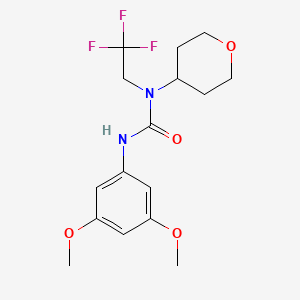![molecular formula C17H18ClNOS2 B2887733 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034224-08-1](/img/structure/B2887733.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is an intricate organic molecule with a distinct chemical structure featuring a chlorinated thieno[3,2-c]pyridine core linked to a thiophene-cyclopentyl moiety through a methanone bridge. Its unique framework makes it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques:
Formation of Thieno[3,2-c]pyridine Core: Starting with appropriate thiophene and pyridine derivatives, cyclization and chlorination steps are performed to introduce the chlorine atom and form the thieno[3,2-c]pyridine core.
Attachment of the Cyclopentyl Group: Using Grignard or organolithium reagents, a cyclopentyl group is introduced to the structure.
Final Methanone Linkage: The final step involves linking the two primary components via a methanone group, often using standard coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis routes to larger reactors, ensuring efficient yield and purity through optimized reaction conditions, use of continuous flow processes, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Undergoes oxidation reactions, especially at the thiophene and pyridine rings.
Reduction: Reduction reactions can alter the carbonyl group in the methanone bridge.
Substitution: Chlorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiolates (RS-).
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines (upon reductive amination).
Substitution Products: Thiophene derivatives, chloropyridines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst precursor in organic reactions.
Synthesis Intermediate: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Bioactivity Studies: Investigated for its potential bioactivity against various biological targets.
Enzyme Inhibition: Studied as an enzyme inhibitor in biochemical assays.
Medicine
Pharmaceuticals: Explored for therapeutic applications due to its unique structure and potential bioactivity.
Industry
Material Science: Utilized in the development of advanced materials.
Agricultural Chemicals:
Mécanisme D'action
The compound’s mechanism of action involves interacting with specific molecular targets, possibly through binding to enzyme active sites or cellular receptors, altering their function. Detailed pathways include:
Enzyme Inhibition: Binding to the active site of target enzymes, inhibiting their catalytic activity.
Receptor Modulation: Interacting with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the cyclopentyl and thiophene groups.
(1-(thiophen-2-yl)cyclopentyl)methanone: : Missing the thieno[3,2-c]pyridine core and chlorine atom.
Uniqueness
Structural Complexity: The compound's structural complexity and unique moieties provide distinct chemical properties and potential bioactivities.
Versatility: Its diverse reactivity and functional groups allow for a wide range of chemical modifications, making it versatile in various applications.
Feel free to dive deeper into any section or ask about something else!
Propriétés
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-10-12-11-19(8-5-13(12)22-15)16(20)17(6-1-2-7-17)14-4-3-9-21-14/h3-4,9-10H,1-2,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWYXYATBXDYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)



![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
![1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B2887663.png)

![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)

![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)
![Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate](/img/structure/B2887673.png)
